Eflornithine Hydrochloride: An In-depth Technical Guide on the Core of Ornithine Decarboxylase Inhibition
Eflornithine Hydrochloride: An In-depth Technical Guide on the Core of Ornithine Decarboxylase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eflornithine (B1671129) hydrochloride, an irreversible inhibitor of ornithine decarboxylase (ODC), represents a significant therapeutic agent with diverse clinical applications. This technical guide provides a comprehensive overview of its core mechanism of action, physicochemical properties, and established therapeutic uses. Detailed experimental protocols for assessing its inhibitory activity and cellular effects are presented, alongside quantitative data on its pharmacokinetics and clinical efficacy. Furthermore, key signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of its biochemical and pharmacological profile. This document serves as a critical resource for researchers and professionals engaged in the study and development of ODC inhibitors.
Introduction
Eflornithine, also known as α-difluoromethylornithine (DFMO), is a structural analogue of the amino acid ornithine.[1] Its primary pharmacological action is the irreversible inhibition of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines.[2][3] Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycations essential for cell proliferation, differentiation, and macromolecular synthesis.[4][5] Consequently, the inhibition of ODC and the subsequent depletion of polyamines have profound effects on rapidly dividing cells.
This unique mechanism of action has led to the development of eflornithine for the treatment of conditions characterized by high cellular proliferation, including African trypanosomiasis (sleeping sickness) caused by Trypanosoma brucei gambiense, and facial hirsutism.[6][7] More recently, its potential as a chemopreventive and therapeutic agent in oncology, particularly for neuroblastoma, has been an area of active investigation.[8]
Chemical and Physical Properties
Eflornithine hydrochloride is the hydrochloride salt of eflornithine. It is a white to off-white crystalline powder.[8]
| Property | Value | Reference |
| Chemical Formula | C6H13ClF2N2O2 | [9] |
| Molecular Weight | 218.63 g/mol | [9] |
| CAS Number | 68278-23-9 | [1] |
| Melting Point | 181-184°C | [10] |
| Synonyms | DL-alpha-Difluoromethylornithine Hydrochloride, DFMO | [1] |
Mechanism of Action: Irreversible Inhibition of Ornithine Decarboxylase
Eflornithine acts as a "suicide inhibitor" of ornithine decarboxylase.[11][12] The catalytic mechanism of ODC involves the decarboxylation of its natural substrate, ornithine, to form putrescine, a reaction dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP).[11][13]
Eflornithine enters the active site of ODC and undergoes decarboxylation in a manner similar to ornithine. However, the presence of the difluoromethyl group allows the reactive intermediate to form a covalent bond with a nearby cysteine residue (Cys-360) in the active site.[11] This covalent modification permanently inactivates the enzyme, hence the term "suicide inhibition."[11] Two molecules of eflornithine are required to completely inhibit the ODC homodimer.[11]
The inhibition of ODC leads to the depletion of intracellular polyamines, which in turn impairs DNA and RNA synthesis, ultimately arresting cell growth and division.[6][11] This is the fundamental basis for its therapeutic effects in trypanosomiasis and hirsutism.[6]
Signaling Pathway: Polyamine Biosynthesis
Caption: Polyamine biosynthesis pathway and the site of eflornithine inhibition.
Pharmacokinetics
The pharmacokinetic profile of eflornithine varies significantly with the route of administration.
Topical Administration (13.9% Cream)
| Parameter | Value | Reference |
| Percutaneous Absorption | Low (< 1%) | [14] |
| Peak Plasma Concentration (Cmax) - Single Dose | 4.96 ng/mL | [14][15] |
| Peak Plasma Concentration (Cmax) - Multiple Doses | 10.44 ng/mL | [14][15] |
| Time to Steady State (Trough Concentrations) | 4 days | [14][15] |
| Steady State Trough Plasma Concentration | 4.61 - 5.50 ng/mL | [14][15] |
| Terminal Half-Life (t1/2) | ~8 hours (after final application) | [14][15] |
| Metabolism | Minimal; primarily excreted unchanged in urine | [14][15] |
Systemic Administration (Oral/Intravenous)
| Parameter | Value | Reference |
| Bioavailability (Oral) | ~55% | [16] |
| Peak Plasma Concentration (Oral) | Achieved at ~3.5 hours | [2] |
| Plasma Protein Binding | Does not specifically bind | [2] |
| Metabolism | Not highly metabolized | [2] |
| Elimination | Primarily renal | [17] |
| Terminal Half-Life (t1/2) - IV/Oral | ~6 hours (in mice) | [17] |
Clinical Efficacy
Facial Hirsutism
Clinical trials have demonstrated the efficacy of topical eflornithine 13.9% cream in reducing unwanted facial hair in women.
| Study Outcome | Result | Reference |
| Improvement vs. Placebo (24 weeks) | 58% of eflornithine users showed improvement compared to 34% in the placebo group. | [18] |
| Significant Improvement (24 weeks) | 32% of patients achieved significant improvement. | [18] |
| Time to Onset of Action | Noticeable changes typically seen within 4 to 8 weeks of consistent application. | [1][18] |
| Combined Therapy (with laser) | 41.9% reported improved hair reduction with combination therapy vs. laser alone. | [18] |
African Trypanosomiasis (Sleeping Sickness)
Eflornithine is a key treatment for the second stage of sleeping sickness caused by T. b. gambiense.
| Treatment Regimen | Efficacy | Reference |
| Eflornithine Monotherapy | Cure rate of approximately 96.1% | [12] |
| Nifurtimox-Eflornithine Combination Therapy (NECT) | Cure rate of approximately 96.5% (non-inferior to monotherapy with fewer infusions) | [12] |
High-Risk Neuroblastoma
Eflornithine has been approved to reduce the risk of relapse in adult and pediatric patients with high-risk neuroblastoma.
| Study Outcome (Study 3b vs. ANBL0032) | Hazard Ratio (95% CI) | Reference |
| Event-Free Survival (Primary Analysis) | 0.48 (0.27–0.85) | [19][20] |
| Overall Survival (Primary Analysis) | 0.32 (0.15–0.70) | [19][20] |
Experimental Protocols
Ornithine Decarboxylase (ODC) Inhibition Assay (Radiolabeling Method)
This assay measures the activity of ODC by quantifying the release of 14CO2 from [1-14C]-L-ornithine.
Materials:
-
Purified ODC enzyme or cell/tissue lysate
-
[1-14C]-L-ornithine (specific activity ~55 mCi/mmol)
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 2.5 mM DTT
-
Cofactor Solution: 50 µM Pyridoxal-5-phosphate (PLP)
-
Substrate Mix: 100 µM L-ornithine, 0.1 µCi [1-14C]-L-ornithine in assay buffer
-
Eflornithine hydrochloride (or other test inhibitors)
-
Reaction Stop Solution: 2 M Sulfuric acid or Citric acid
-
Scintillation vials with filter paper discs impregnated with a CO2 trapping agent (e.g., hyamine hydroxide)
-
Liquid scintillation counter
Protocol:
-
Enzyme Preparation: Prepare dilutions of purified ODC or cell/tissue lysates in assay buffer.
-
Inhibitor Incubation: In microcentrifuge tubes, incubate the ODC preparation (e.g., 100 ng) with varying concentrations of eflornithine (or test inhibitor) for 30 minutes at room temperature. Include a no-inhibitor control.[13][21]
-
Reaction Setup: Suspend a filter paper disc impregnated with the CO2 trapping agent over the reaction mixture in a sealed vial or tube.
-
Initiate Reaction: Add the substrate mix (containing [1-14C]-L-ornithine and PLP) to the enzyme-inhibitor mixture to initiate the reaction. The final volume is typically around 200 µL.[13][21]
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by injecting the stop solution into the reaction mixture, which releases the dissolved 14CO2.
-
Trap CO2: Continue incubation for an additional 30-60 minutes to ensure complete trapping of the released 14CO2 onto the filter paper.
-
Quantification: Transfer the filter paper to a scintillation vial containing scintillation fluid. Measure the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis: Calculate the specific ODC activity (nmol CO2 released/min/mg protein). Determine the IC50 value for eflornithine by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[22]
Workflow for ODC Inhibition Assay
Caption: Experimental workflow for a radiolabeling-based ODC inhibition assay.
Cell Proliferation/Viability Assay (Resazurin-based, e.g., AlamarBlue)
This colorimetric/fluorometric assay assesses cell viability and proliferation by measuring the metabolic reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by viable cells. It is commonly used to determine the anti-proliferative effects of compounds like eflornithine on cancer cell lines or parasites.
Materials:
-
Target cells (Trypanosoma brucei, cancer cell lines, etc.)
-
Appropriate cell culture medium and supplements
-
96-well microtiter plates
-
Eflornithine hydrochloride
-
Resazurin sodium salt solution (e.g., AlamarBlue)
-
Phosphate-buffered saline (PBS)
-
Fluorimeter or spectrophotometer
Protocol:
-
Cell Seeding: Harvest cells in the exponential growth phase. Count and dilute the cells to the desired seeding density (e.g., 4 x 104 cells/mL for trypanosomes) in fresh culture medium. Seed the cells into the wells of a 96-well plate.[23]
-
Drug Preparation: Prepare a stock solution of eflornithine in culture medium or an appropriate solvent. Perform serial dilutions to create a range of concentrations to be tested.
-
Drug Treatment: Add the serially diluted eflornithine to the appropriate wells. Include vehicle-only controls (no drug) and background controls (medium only, no cells).
-
Incubation (Drug Exposure): Incubate the plate under standard culture conditions (e.g., 37°C, 5% CO2) for a specified duration (e.g., 48 hours).[23]
-
Add Resazurin: After the drug incubation period, add a defined volume of the resazurin solution to each well (e.g., 20 µL).[23]
-
Incubation (Color Development): Return the plate to the incubator for an additional period (e.g., 4-24 hours) to allow for the reduction of resazurin. The incubation time will depend on the metabolic activity of the cells.[23]
-
Measurement: Measure the fluorescence (e.g., excitation ~530-560 nm, emission ~590 nm) or absorbance (~570 nm) using a microplate reader.[23]
-
Data Analysis: Subtract the background reading from all wells. Express the results as a percentage of the vehicle-only control. Calculate the IC50 value, which is the concentration of eflornithine required to inhibit cell proliferation by 50%.[23]
Conclusion
Eflornithine hydrochloride remains a cornerstone in the study of polyamine metabolism and its role in disease. Its well-defined mechanism as a suicide inhibitor of ornithine decarboxylase provides a clear rationale for its therapeutic applications. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to further explore the potential of eflornithine and to design novel inhibitors targeting the critical polyamine biosynthesis pathway. A thorough understanding of its pharmacokinetics, efficacy, and the methodologies used for its evaluation is essential for advancing its clinical utility and developing next-generation therapeutics.
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- 17. ema.europa.eu [ema.europa.eu]
- 18. Eflornithine Efficacy: What Studies Show Over Time - Oana - Posts [oanahealth.com]
- 19. FDA Approves Eflornithine for Adult and Pediatric Patients With High-Risk Neuroblastoma - The ASCO Post [ascopost.com]
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